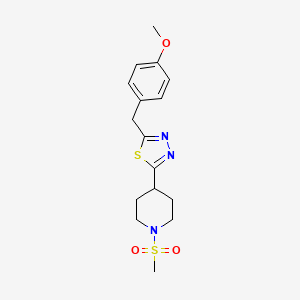

2-(4-Methoxybenzyl)-5-(1-(methylsulfonyl)piperidin-4-yl)-1,3,4-thiadiazole

Description

This compound belongs to the 1,3,4-thiadiazole class, characterized by a five-membered aromatic ring containing two nitrogen atoms and one sulfur atom. The structure features:

- Position 5: A 1-(methylsulfonyl)piperidin-4-yl moiety, contributing to steric bulk and hydrogen-bonding capacity via the sulfonyl group.

1,3,4-Thiadiazoles are widely studied for their pharmacological activities, including antibacterial, antifungal, and enzyme inhibitory properties . The methylsulfonyl-piperidine component is notable for enhancing metabolic stability and target binding in medicinal chemistry .

Properties

IUPAC Name |

2-[(4-methoxyphenyl)methyl]-5-(1-methylsulfonylpiperidin-4-yl)-1,3,4-thiadiazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21N3O3S2/c1-22-14-5-3-12(4-6-14)11-15-17-18-16(23-15)13-7-9-19(10-8-13)24(2,20)21/h3-6,13H,7-11H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYZHMVCJOOLQMB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CC2=NN=C(S2)C3CCN(CC3)S(=O)(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21N3O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Methoxybenzyl)-5-(1-(methylsulfonyl)piperidin-4-yl)-1,3,4-thiadiazole typically involves multiple steps:

Formation of the Thiadiazole Core: The thiadiazole ring can be synthesized through the cyclization of appropriate thiosemicarbazide derivatives with carboxylic acids or their derivatives under acidic or basic conditions.

Introduction of the Piperidine Ring: The piperidine ring can be introduced via nucleophilic substitution reactions, where a suitable piperidine derivative reacts with an intermediate containing a leaving group.

Attachment of the Methoxybenzyl Group: The methoxybenzyl group is often introduced through alkylation reactions, where a methoxybenzyl halide reacts with a nucleophilic site on the intermediate compound.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions, as well as advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiadiazole ring or the methoxy group on the benzyl ring.

Reduction: Reduction reactions can target the sulfonyl group, potentially converting it to a sulfide or thiol.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the piperidine ring or the benzyl group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

Substitution: Reagents like alkyl halides, acyl chlorides, or sulfonyl chlorides are often employed under basic or acidic conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfur atom can yield sulfoxides or sulfones, while reduction of the sulfonyl group can produce sulfides.

Scientific Research Applications

The compound exhibits a range of biological activities, including:

- Antimicrobial Activity : Thiadiazole derivatives have shown promising results against various bacterial and fungal strains. Studies indicate that compounds with similar structures can inhibit the growth of pathogens such as Staphylococcus aureus and Escherichia coli .

- Antitumor Potential : Research has indicated that thiadiazole derivatives can act as cytotoxic agents against cancer cells. Mechanisms include inducing apoptosis and inhibiting cell proliferation through various pathways .

Medicinal Chemistry

The synthesis and evaluation of thiadiazole derivatives are crucial for developing new therapeutic agents. Researchers are focusing on modifying the thiadiazole structure to enhance its biological activity and selectivity.

Antimicrobial Research

The compound's efficacy against microbial strains makes it a candidate for further development as an antimicrobial agent. Its structure allows for modifications that can improve potency and reduce resistance.

Cancer Research

Due to its potential antitumor properties, this compound is being investigated in cancer research settings. Studies are aimed at understanding its mechanism of action and optimizing its efficacy against various cancer cell lines.

Case Study 1: Antimicrobial Efficacy

A study conducted by Mahendrasinh et al. evaluated several thiadiazole derivatives for their antimicrobial properties. The synthesized compounds were tested against gram-positive and gram-negative bacteria, revealing significant inhibitory effects on E. coli and S. aureus .

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| A | E. coli | 12 µg/mL |

| B | S. aureus | 10 µg/mL |

Case Study 2: Antitumor Activity

In another study focusing on the antitumor activity of thiadiazole derivatives, researchers found that certain modifications to the structure enhanced cytotoxicity against breast cancer cells. The study highlighted the importance of the piperidine moiety in increasing the compound's effectiveness .

Mechanism of Action

The mechanism by which 2-(4-Methoxybenzyl)-5-(1-(methylsulfonyl)piperidin-4-yl)-1,3,4-thiadiazole exerts its effects depends on its interaction with molecular targets. These targets could include enzymes, receptors, or other proteins involved in various biological pathways. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to desired biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Heterocycle Variations

1,3,4-Oxadiazoles vs. 1,3,4-Thiadiazoles

Oxadiazole analogs (e.g., 2-(methylsulfonyl)-5-(4-fluorophenyl)-1,3,4-oxadiazole) replace sulfur with oxygen, altering electronic properties. In antibacterial assays, oxadiazoles showed moderate activity against Xanthomonas oryzae (Xoo), with chlorophyll preservation in rice leaves at 50–100 µg/mL . Thiadiazoles generally exhibit stronger enzyme inhibition due to sulfur’s electronegativity .

Thiazole Derivatives

Compounds like 2-(4-fluorophenyl)-4-(4-methoxyphenyl)-5-(piperidin-1-ylmethyl)thiazole (thiazole core) demonstrate distinct bioactivity profiles. Thiazoles are less planar than thiadiazoles, affecting membrane permeability .

Substituent Modifications

Piperidine-Sulfonyl Derivatives

- 5-{1-[(4-Chlorophenyl)sulfonyl]piperidin-4-yl}-2-[(2-pentyl)thio]-1,3,4-oxadiazole (7h) :

- 2-(Methylsulfonyl)-5-(trifluoromethyl)-1,3,4-thiadiazole :

Benzyl/Methoxybenzyl Variants

Key Findings and Implications

Core Heterocycle : Thiadiazoles generally outperform oxadiazoles in enzyme inhibition due to enhanced electron-deficient aromaticity.

Sulfonyl-Piperidine Motif : Critical for antibacterial activity; chlorophenyl variants (e.g., 7h) show superior potency over methylsulfonyl derivatives .

4-Methoxybenzyl Group : Improves lipophilicity but may reduce solubility—a trade-off requiring optimization in drug design.

Biological Activity

2-(4-Methoxybenzyl)-5-(1-(methylsulfonyl)piperidin-4-yl)-1,3,4-thiadiazole is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and neuropharmacology. This article explores its structural characteristics, biological activities, and relevant research findings.

Structural Characteristics

- Molecular Formula : CHNOS

- Molecular Weight : 367.5 g/mol

- CAS Number : 1170965-61-3

The compound features a thiadiazole ring which is known for its diverse biological properties. The presence of the methoxybenzyl and methylsulfonyl groups enhances its pharmacological profile.

Anticancer Properties

Research indicates that derivatives of thiadiazoles exhibit significant anticancer properties. A review by Alam et al. (2020) highlighted that various thiadiazole derivatives demonstrated cytotoxic effects against multiple human cancer cell lines, including lung (A549), skin (SK-MEL-2), ovarian (SK-OV-3), and colon cancer (HCT15) cells .

Table 1: Summary of Anticancer Activity

| Compound | Cell Line | IC (µg/mL) |

|---|---|---|

| Compound A | SK-MEL-2 | 4.27 |

| Compound B | HCT-116 | 92.2 |

| Compound C | A549 | Not specified |

The compound's mechanism of action may involve the induction of apoptosis through caspase activation pathways, as evidenced by studies on related thiadiazole compounds .

Neuroprotective Effects

The compound has also been studied for its neuroprotective effects. It acts as an antagonist at the NMDA receptor, which is implicated in neurodegenerative conditions. This property suggests potential applications in treating diseases such as Alzheimer's and Parkinson's disease .

Case Studies and Research Findings

A notable study explored the synthesis and evaluation of various thiadiazole derivatives for their anticancer activity. The results indicated that modifications on the thiadiazole ring significantly influenced the cytotoxicity against cancer cell lines . Another study focused on the compound's ability to inhibit cyclin-dependent kinase 2 (CDK2), a critical regulator in cell cycle progression, further supporting its potential in cancer therapy .

Q & A

Basic Questions

Q. What are the key synthetic methodologies for preparing 1,3,4-thiadiazole derivatives structurally related to the target compound?

- Answer : The synthesis of 1,3,4-thiadiazole derivatives often involves cyclization reactions starting from thiosemicarbazides or hydrazides. For example:

- Step 1 : Reacting 2-amino-5-substituted-1,3,4-thiadiazoles with reagents like 2,5-dimethoxytetrahydrofuran in glacial acetic acid under reflux conditions to introduce functional groups (e.g., pyrrolyl substituents) .

- Step 2 : Coupling intermediates with electrophiles such as 1-(4-bromomethylbenzenesulfonyl)-4-methylpiperidine in DMF using LiH as a base to form sulfonamide linkages .

- Characterization : Final compounds are validated via IR, -NMR, and EI-MS spectral data .

Q. How is the structural identity of the compound confirmed post-synthesis?

- Answer : A combination of analytical techniques is employed:

- X-ray crystallography resolves bond lengths and angles (e.g., C–S bond distances in the thiadiazole ring: ~1.70–1.75 Å) .

- Spectroscopy : IR confirms functional groups (e.g., sulfonyl peaks at ~1150–1350 cm), while -NMR identifies proton environments (e.g., methoxybenzyl protons at δ 3.8–4.0 ppm) .

- Elemental analysis matches calculated and observed C, H, N, S content to verify purity .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yields in multi-step syntheses involving sulfonamide coupling?

- Answer : Key parameters include:

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution rates in sulfonamide formation .

- Catalysts : LiH or KCO improves electrophilic reactivity of bromomethyl intermediates .

- Temperature control : Reflux (~80–100°C) balances reaction kinetics and thermal stability of intermediates .

- Monitoring : TLC or HPLC tracks reaction progress to minimize side products (e.g., over-alkylation) .

Q. What contradictions exist in spectral data interpretation for thiadiazole derivatives, and how are they resolved?

- Answer : Discrepancies may arise from:

- Tautomerism : Thione-thiol tautomerism in 1,3,4-thiadiazole derivatives can shift -NMR signals. For example, thione protons (δ 13–14 ppm) vs. thiol protons (δ 3–5 ppm) .

- Crystal packing effects : X-ray data may show bond distortions (e.g., C–N bond elongation) due to intermolecular interactions, requiring comparison with computational models (DFT) .

- Resolution : Multi-technique validation (e.g., -NMR, X-ray) and solvent-dependent studies clarify ambiguities .

Q. What strategies are used to correlate structural features of 1,3,4-thiadiazole derivatives with their antibacterial activity?

- Answer : Structure-activity relationship (SAR) studies involve:

- Functional group variation : Substituting the piperidine sulfonyl group (e.g., methyl vs. phenyl) alters lipophilicity and bacterial membrane penetration .

- Bioisosteric replacement : Replacing the methoxybenzyl group with fluorinated analogs enhances metabolic stability .

- Molecular docking : Computational models (e.g., AutoDock Vina) predict binding affinities to bacterial targets (e.g., DNA gyrase) by analyzing hydrogen bonds and hydrophobic interactions .

Methodological Challenges

Q. How can researchers address low yields in heterocyclic coupling reactions involving sulfonamide groups?

- Answer : Mitigation strategies include:

- Pre-activation of electrophiles : Pre-forming the bromomethyl sulfonyl intermediate reduces competing side reactions .

- Microwave-assisted synthesis : Accelerates reaction rates (e.g., from hours to minutes) while improving regioselectivity .

- Purification : Column chromatography with gradient elution (e.g., hexane/ethyl acetate) isolates pure products from byproducts .

Q. What experimental approaches are used to resolve ambiguous NOE correlations in NMR studies of thiadiazole derivatives?

- Answer : Advanced NMR techniques are applied:

- 2D NMR : - HSQC and HMBC clarify through-space and through-bond correlations for substituent assignment .

- Variable-temperature NMR : Identifies dynamic processes (e.g., ring puckering) that obscure signals at standard temperatures .

- Isotopic labeling : -enriched samples simplify complex splitting patterns in the thiadiazole ring .

Data Interpretation

Q. How do researchers reconcile discrepancies between computational predictions and experimental bioactivity data?

- Answer : Systematic analysis includes:

- Re-evaluating docking parameters : Adjusting grid box size or flexibility of binding sites improves model accuracy .

- Pharmacophore refinement : Incorporating solvent effects and entropy changes (e.g., MM-PBSA calculations) aligns predicted and observed IC values .

- Experimental validation : Enzymatic assays (e.g., MIC testing against E. coli) confirm computational hypotheses .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.